molecular formula C3H3ClN4 B113469 4-Chloro-1,3,5-triazin-2-amine CAS No. 7709-13-9

4-Chloro-1,3,5-triazin-2-amine

Cat. No.: B113469
CAS No.: 7709-13-9
M. Wt: 130.53 g/mol
InChI Key: ULVNIJSKNRGBHX-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an amine. The reaction typically occurs in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the process . The reaction can be carried out under conventional heating or using microwave irradiation to achieve higher yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Some derivatives of this compound are being explored for their potential as therapeutic agents.

    Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its chlorine atom makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVNIJSKNRGBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227869
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7709-13-9
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3,5-triazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-chloro-1,3,5-triazin-2-amine in the context of this research?

A: this compound is one of the four metabolites identified during the biodegradation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 []. Its presence, along with other metabolites, helps us understand the breakdown pathway of the dye and assess the potential environmental impact of the biodegradation process. While the decolorization of the dye is positive, the study revealed that this specific metabolite, along with others, still exhibited phytotoxicity, potentially due to the presence of the triazine structure []. This highlights that while biodegradation can decolorize dyes, the resulting metabolites require careful evaluation for their potential toxicity.

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